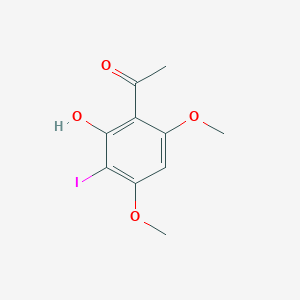
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, iodolactone, and is widely used in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone reduces inflammation and pain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound is also relatively easy to synthesize and is readily available. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other molecules in the body. Finally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Synthesis Methods
The synthesis of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 3,4,6-trimethoxybenzaldehyde and iodine in the presence of a base. This reaction results in the formation of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone as a yellow crystalline solid.
Scientific Research Applications
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
|---|---|
Molecular Formula |
C10H11IO4 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
1-(2-hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO4/c1-5(12)8-6(14-2)4-7(15-3)9(11)10(8)13/h4,13H,1-3H3 |
InChI Key |
KYCCCHDGSOOVLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)

![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)




![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)
